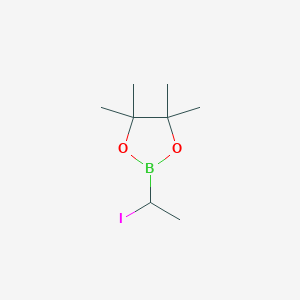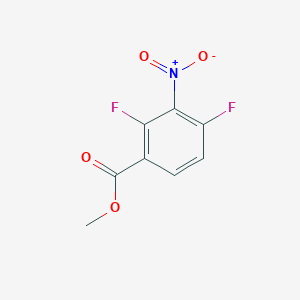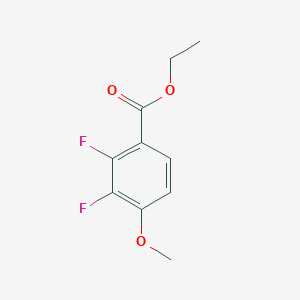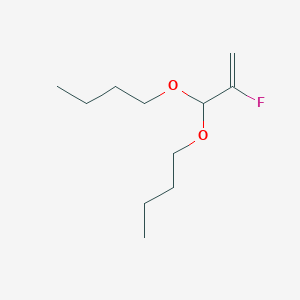
1,1-Di-n-butoxy-2-fluoro-2-propene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di-n-butoxy-2-fluoro-2-propene, 97% (DBF-97) is an organofluorine compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 24.2 °C and a flash point of -14 °C. DBF-97 is an important organofluorine compound in the field of organic synthesis due to its unique properties and its ability to be used in various reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is an important reagent in various scientific research applications. It is used as a building block in the synthesis of various organofluorine compounds, such as fluoroalkanes, fluoroalcohols, fluoroamides, and fluoroethers. It is also used as a catalyst for the synthesis of polymers, such as polytetrafluoroethylene (PTFE). In addition, 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is used in the synthesis of pharmaceuticals, such as antifungals and antivirals.
Wirkmechanismus
1,1-Di-n-butoxy-2-fluoro-2-propene, 97% acts as a nucleophilic reagent in many organic reactions. It is a strong electron-donating species, which allows it to react with electrophilic species, such as carbonyl compounds, to form various products. 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% can also act as a Lewis acid, which allows it to catalyze various reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
1,1-Di-n-butoxy-2-fluoro-2-propene, 97% has no known biochemical or physiological effects. It is a non-toxic, non-irritating compound that is not absorbed through the skin or mucous membranes.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is a versatile reagent that is useful in a wide range of laboratory experiments. It is a volatile liquid that is easy to handle and store. Its low boiling point makes it ideal for the synthesis of various organofluorine compounds. However, 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is a highly reactive compound that can easily react with other reagents, making it difficult to control the reaction.
Zukünftige Richtungen
The use of 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% in scientific research is expected to increase in the future. It is a versatile reagent that can be used in the synthesis of various compounds and polymers. It is also expected to be used in the synthesis of new pharmaceuticals and in the development of new catalysts. In addition, 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% can be used in the synthesis of new materials, such as fluoropolymers, which are expected to have a wide range of applications. Finally, 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is expected to be used in the development of new catalysts for various reactions, such as the hydrolysis of esters.
Synthesemethoden
1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is typically synthesized through a two-step process. The first step involves the reaction of 1,1-difluoro-2-chloropropene with n-butylmagnesium bromide in tetrahydrofuran (THF) to form 1,1-difluoro-2-butoxy-2-propene. The second step involves the reaction of this intermediate with potassium fluoride in THF to form 1,1-Di-n-butoxy-2-fluoro-2-propene, 97%.
Eigenschaften
IUPAC Name |
1-(1-butoxy-2-fluoroprop-2-enoxy)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FO2/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRSLQKKQITHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C(=C)F)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dibutoxy-2-fluoro-1-propene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


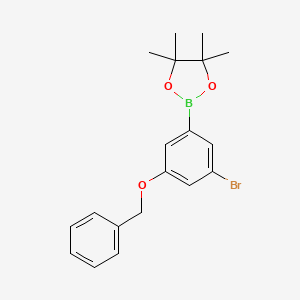
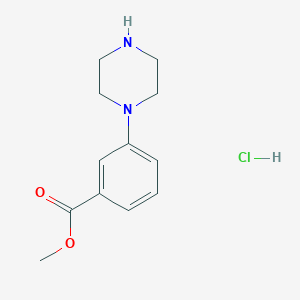
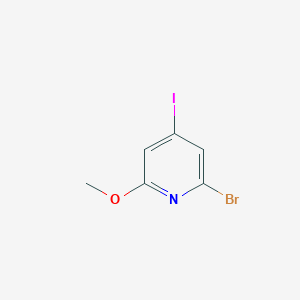
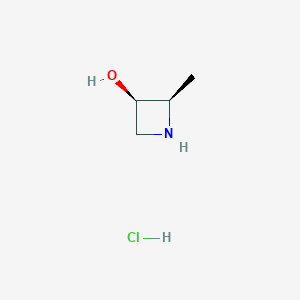
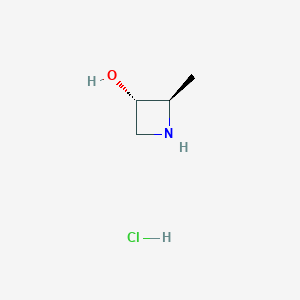


![Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate](/img/structure/B6301587.png)
